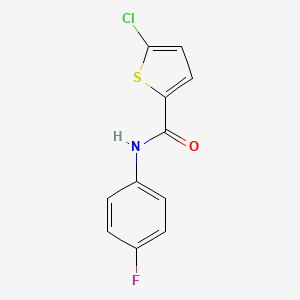

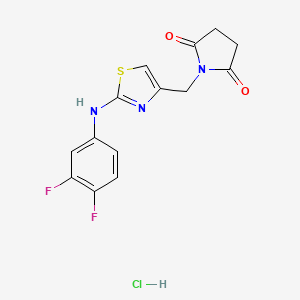

![molecular formula C20H19N3O2S B3000453 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea CAS No. 391867-99-5](/img/structure/B3000453.png)

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea is a derivative of thiazolyl urea, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolyl urea derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of thiazolyl urea derivatives typically involves the reaction of substituted thiazoles with isocyanates to form the urea linkage. For example, the synthesis of novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives was achieved by reacting 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene . This method could potentially be adapted to synthesize the compound by using the appropriate substituted thiazole and isocyanate precursors.

Molecular Structure Analysis

The molecular structure of thiazolyl urea derivatives is typically confirmed using techniques such as elemental analysis, 1H NMR, and single-crystal X-ray diffraction analysis . These techniques would be essential in determining the precise structure of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, ensuring the correct formation of the urea linkage and the overall molecular conformation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for biological applications. While the provided papers do not discuss the specific properties of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, similar compounds have shown promising antitumor activities, suggesting that they possess the necessary stability and bioavailability for biological assays .

Biological Activity

Although the provided papers do not directly discuss the biological activity of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, they do report on the antitumor activities of related thiazolyl urea derivatives. For instance, some synthesized compounds were found to possess promising antitumor activities, which were evaluated using biological assays . Additionally, certain derivatives showed potent activity against human chronic myeloid leukemia (CML) cell line K562 and were found to exert their effects through the PI3K/AKT signaling pathway . These findings suggest that the compound may also exhibit biological activity, which could be explored through similar assays and mechanistic studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Urea and Thiourea Derivatives: Urea and thiourea derivatives, like 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, are synthesized through various chemical reactions, which have potential in producing cyclooxygenase-2 inhibitors (Faidallah et al., 2002).

Biological and Pharmaceutical Applications

- Antitumor Activities: Novel urea derivatives show promising antitumor activities, as evidenced by in vitro disease-oriented human cells screening panel assays (Al-Saadi et al., 2008).

- Anti-inflammatory Activity: Some N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas have been characterized for their anti-inflammatory activities, indicating potential pharmacological uses (Fatima et al., 2014).

- Anticancer and Enzyme Inhibition: Specific urea derivatives, including those similar to 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, have shown to exhibit anticancer activities and enzyme inhibition properties (Mustafa et al., 2014).

Molecular and Structural Studies

- Structural Analysis: Detailed structural analysis through techniques like X-ray crystallography is essential for understanding the properties and potential applications of these compounds (Lough et al., 2010).

- Conformational Adjustments: Studies on conformational adjustments in similar urea and thiourea based assemblies have provided insights into the molecular behavior of these compounds (Phukan & Baruah, 2016).

Propiedades

IUPAC Name |

1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-2-25-15-10-8-14(9-11-15)21-19(24)23-20-22-18-16-6-4-3-5-13(16)7-12-17(18)26-20/h3-6,8-11H,2,7,12H2,1H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLSNEBRJMYLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

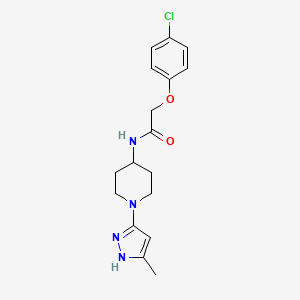

![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)

![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

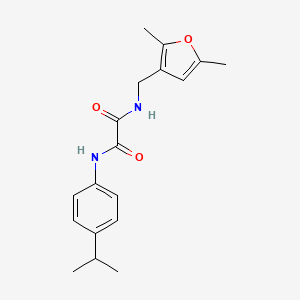

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)

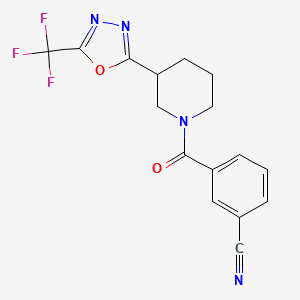

![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)